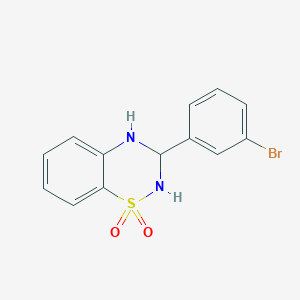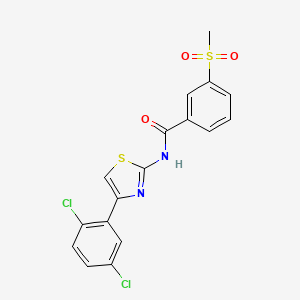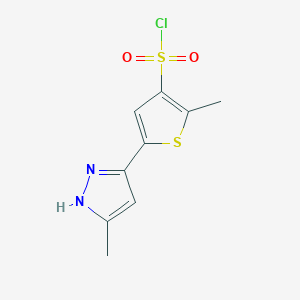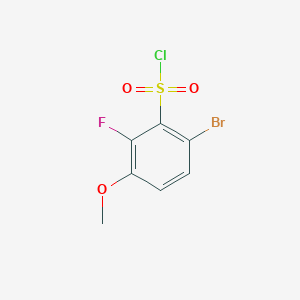
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a methoxy group at the 2-position and a pyrrolidin-1-yl group at the 4-position. The pyrimidine ring is also connected to a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a certain degree of complexity due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings, along with the cyclopentanecarboxamide group, would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group in the cyclopentanecarboxamide portion could potentially undergo hydrolysis or other reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Antagonists of the Vanilloid Receptor 1
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and blocking it could potentially lead to new pain relief medications.
Modulators of the Insulin-like Growth Factor 1 Receptor
These compounds can also act as modulators of the insulin-like growth factor 1 receptor . This could have implications for the treatment of diseases related to insulin resistance, such as diabetes.
Inhibition of Various Enzymes
These derivatives are able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This broad inhibitory activity could make them useful in a variety of therapeutic contexts.
Antioxidative Properties
Compounds with this structure have been described as having antioxidative properties . This could potentially be useful in the treatment of diseases caused by oxidative stress.
Antibacterial Properties
These compounds have also been described as having antibacterial properties . This could potentially lead to the development of new antibiotics.
Effects on Cell Cycle
The effects of these compounds on the cell cycle have been characterized . This could potentially have implications for the treatment of diseases involving abnormal cell proliferation, such as cancer.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a derivative of pyrrolidine and pyrimidine . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , and pyrimidine derivatives have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
The interaction of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide with its targets involves the pyrrolidine ring and the pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is known to inhibit a wide range of enzymes .
Biochemical Pathways
The biochemical pathways affected by N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide are likely related to its targets. For instance, the inhibition of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 can lead to changes in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide, like other pyrrolidine derivatives, may be influenced by its physicochemical parameters. The introduction of heteroatomic fragments in these molecules is a useful tool for modifying these parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
The molecular and cellular effects of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine and pyrimidine derivatives. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-21-15-16-10-12(13(18-15)19-8-4-5-9-19)17-14(20)11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJSLKQVWQBJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine](/img/structure/B2721190.png)



![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2721198.png)
![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)




![Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2721209.png)

